molecular formula C9H17NO B13146128 1-(5-Methylpiperidin-3-yl)propan-1-one

1-(5-Methylpiperidin-3-yl)propan-1-one

Cat. No.: B13146128
M. Wt: 155.24 g/mol
InChI Key: CGXFWIKSBVFRFJ-UHFFFAOYSA-N
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Description

1-(5-Methylpiperidin-3-yl)propan-1-one is a ketone derivative featuring a piperidine ring substituted with a methyl group at the 5-position and a propan-1-one moiety. Piperidine-based ketones are frequently explored for their bioactivity, including enzyme inhibition and antimicrobial properties, as seen in compounds with similar scaffolds . The methyl substituent on the piperidine ring may influence steric and electronic properties, affecting binding interactions in biological systems .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(5-methylpiperidin-3-yl)propan-1-one

InChI

InChI=1S/C9H17NO/c1-3-9(11)8-4-7(2)5-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

CGXFWIKSBVFRFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC(CNC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methylpiperidin-3-yl)propan-1-one can be synthesized through various methods. One common approach involves the alkylation of 5-methylpiperidine with a suitable propanone derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine ring, followed by the addition of the propanone derivative.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The starting materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylpiperidin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(5-Methylpiperidin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methylpiperidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Key Observations :

  • Piperidine Linkers : The 1-(piperidin-1-yl)propan-1-one scaffold () demonstrates significant enzyme inhibition, suggesting that piperidine substitution enhances interactions with aldehyde dehydrogenase (ALDH) isoforms. The methyl group in this compound may further modulate steric effects or metabolic stability .
  • Aromatic Substituents : Halogenated phenyl derivatives (e.g., 3-fluorophenyl in ) exhibit moderate synthesis yields (58–65%), while dihydroxy-phenyl analogs () show antifungal activity, highlighting the role of polar substituents in bioactivity .
  • Safety Profiles: The WHO flags genotoxicity risks for hydroxy-phenyl-pyridinyl derivatives (), emphasizing the need for rigorous safety assessments in structurally related compounds .

Enzyme Inhibition

  • The 1-(piperidin-1-yl)propan-1-one linker in compound 15 () inhibits ALDH1A1 and ALDH2 at >90% efficacy, whereas the N-benzylpropionamide linker in compound 16 uniquely targets ALDH3A1 . This suggests that piperidine-based ketones are versatile scaffolds for enzyme modulation.

Antimicrobial and Antifungal Activity

  • Thiazolidin-3-yl derivatives () exhibit in vitro antimicrobial activity, while 1-(2,6-dihydroxyphenyl)propan-1-one () inhibits fungal pathogens like Botrytis cinerea . The piperidine-methyl group in the target compound may similarly enhance membrane penetration or target binding.

Psychoactive Properties

  • Cathinone derivatives like 4-FMC () interact with CNS targets due to their 2-amino-1-phenylpropan-1-one core. While this compound lacks the amino group, its piperidine moiety could confer affinity for neurotransmitter receptors .

Biological Activity

1-(5-Methylpiperidin-3-yl)propan-1-one, a compound with a distinct piperidine structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
IUPAC NameThis compound
InChI KeyFFTUFZLAGXDKCA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylpiperidine with propanone. This reaction can be catalyzed by acids or bases to facilitate the formation of the desired ketone product. The industrial production may employ large-scale reactors with optimized conditions for yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. These interactions can influence several biochemical pathways, potentially leading to therapeutic effects.

Research Findings

Recent studies have indicated that compounds similar in structure to this compound exhibit significant biological activities, particularly as inhibitors of specific proteins involved in disease processes. For instance:

  • Serine Proteases Inhibition: Compounds structurally related to this compound have been identified as potent inhibitors of serine proteases, which play crucial roles in various physiological and pathological processes .
  • Neuroprotective Effects: Research on similar piperidine derivatives suggests potential neuroprotective properties, particularly in the context of neurodegenerative diseases where acetylcholine levels are critical .

Case Studies

Several studies have explored the pharmacological potential of piperidine derivatives:

  • Inhibition Studies: A study demonstrated that certain piperidine-based compounds inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders. For example, one compound showed an AChE inhibition rate of 31.6% at a concentration of 30 μM .
  • Cancer Research: Another investigation highlighted the use of piperidine derivatives in targeting cancer cell lines, revealing cytotoxic effects that warrant further exploration for therapeutic applications .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundBiological Activity
1-(6-Methylpiperidin-3-yl)propan-1-onePotent inhibitor of serine proteases
1-(4-Chlorophenyl)-3-(4-methylpiperidin-1-yl)propan-1-oneExhibits significant cytotoxicity against cancer cells

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodReagents/ConditionsYield (%)Reference
Amide CouplingHOBt, TBTU, NEt₃, DMF, RT60–75
Nucleophilic AcylationAcetyl chloride, pyridine, 0°C45–55[Analogous]
CyclizationAcid catalysis (H₂SO₄), reflux50–65[Analogous]

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies methyl groups (δ 1.2–1.5 ppm for CH₃), piperidine ring protons (δ 2.5–3.5 ppm), and ketone carbonyl (δ 205–215 ppm for ¹³C) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidine ring .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 168.138) .
  • IR Spectroscopy : Ketone C=O stretch (~1700 cm⁻¹) and piperidine N-H bend (~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in crystallographic data for piperidine derivatives?

Methodological Answer:
Discrepancies in X-ray data (e.g., bond lengths, torsion angles) often arise from disorder, twinning, or refinement errors. Strategies include:

  • Software Cross-Validation : Use SHELXL () for refinement and Olex2 for model building to compare residual factors (R1/wR2) .
  • High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution (< 0.8 Å) .
  • Validation Tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for steric clashes .

Q. Table 2: Crystallographic Data Consistency Check

ParameterObserved ValueExpected RangeDiscrepancy Source
C=O Bond Length (Å)1.221.20–1.24Thermal motion
Piperidine Ring PuckeringChair deviation > 10°< 5°Disorder in methyl group

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • Wavefunction Analysis : Multiwfn () calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the ketone group shows ESP minima (-25 kcal/mol) .
  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set optimizes geometry and computes HOMO-LUMO gaps (e.g., ΔE = 4.8 eV) .
  • MD Simulations : GROMACS models solvation effects in aqueous/PBS buffers to assess stability .

Q. Table 3: Computational vs. Experimental Data

PropertyCalculated ValueExperimental ValueError (%)
Dipole Moment (Debye)3.23.0 (NMR-derived)6.7
C=O Stretching (cm⁻¹)17251700–1710 (IR)0.9

Advanced: How can tautomerism in related compounds guide analysis of this compound?

Methodological Answer:
Tautomeric equilibria (e.g., enol-oxo forms in ) require dynamic NMR or UV-Vis kinetics:

  • Variable-Temperature NMR : Monitors chemical shift changes (e.g., coalescence temperature for tautomer interconversion) .
  • UV-Vis Spectroscopy : Identifies λmax shifts (e.g., 270 nm for enol vs. 290 nm for keto) with time-resolved measurements .
  • Theoretical Modeling : IRC (Intrinsic Reaction Coordinate) analysis in Gaussian traces tautomerization pathways .

Advanced: What strategies validate synthetic impurities in this compound?

Methodological Answer:

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate impurities; HRMS identifies byproducts (e.g., over-acylated derivatives) .
  • NMR DOSY : Differentiates impurities via diffusion coefficients (e.g., smaller molecules diffuse faster) .
  • SPE Purification : Solid-phase extraction with silica gel removes polar/non-polar contaminants .

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